molecular formula C12H26ClN3 B13089485 N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride

Cat. No.: B13089485
M. Wt: 247.81 g/mol
InChI Key: CCQSGUYVLWZGOU-UHFFFAOYSA-N
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Description

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H25N3·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes two piperidine rings and a dimethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with formaldehyde and dimethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to 25°C and a pH of around 7-8.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride
  • 1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride

Uniqueness

N,1-Dimethyl-N-(piperidin-4-yl)piperidin-4-amine hydrochloride is unique due to its dual piperidine ring structure and the presence of a dimethylamine group. This structural feature imparts specific chemical and biological properties that distinguish it from other piperidine derivatives. Its ability to interact with neurotransmitter receptors and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C12H26ClN3

Molecular Weight

247.81 g/mol

IUPAC Name

N,1-dimethyl-N-piperidin-4-ylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H25N3.ClH/c1-14-9-5-12(6-10-14)15(2)11-3-7-13-8-4-11;/h11-13H,3-10H2,1-2H3;1H

InChI Key

CCQSGUYVLWZGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2CCNCC2.Cl

Origin of Product

United States

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